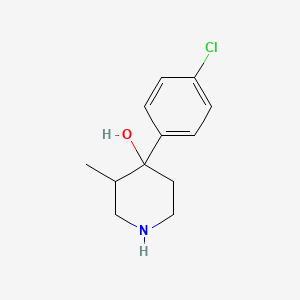
3-(dichloromethyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dichloromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a dichloromethyl group at the third position. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. The presence of the dichloromethyl group introduces unique chemical properties and reactivity to the thiophene ring, making this compound an interesting compound for various applications in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dichloromethyl)thiophene can be achieved through several methods. One common approach involves the chlorination of 3-methylthiophene using chlorine gas or a chlorinating agent such as sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.
Another method involves the use of a Vilsmeier-Haack reaction, where 3-thiophenecarboxaldehyde is treated with a chlorinating agent such as phosphorus oxychloride and dimethylformamide. This reaction leads to the formation of the dichloromethyl group at the third position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using chlorine gas or sulfuryl chloride. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.
化学反应分析
Types of Reactions
3-(Dichloromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid or an aldehyde derivative.
Reduction: Reduction of the dichloromethyl group can yield a methylthiophene derivative.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)thiophene or 3-(formyl)thiophene.
Reduction: Formation of 3-methylthiophene.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(Dichloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for functionalized thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
作用机制
The mechanism of action of 3-(dichloromethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The dichloromethyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.
相似化合物的比较
Similar Compounds
3-Methylthiophene: Lacks the dichloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)thiophene: Contains a single chlorine atom, leading to different chemical properties.
3-(Bromomethyl)thiophene:
Uniqueness
3-(Dichloromethyl)thiophene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and material science.
属性
分子式 |
C5H4Cl2S |
|---|---|
分子量 |
167.06 g/mol |
IUPAC 名称 |
3-(dichloromethyl)thiophene |
InChI |
InChI=1S/C5H4Cl2S/c6-5(7)4-1-2-8-3-4/h1-3,5H |
InChI 键 |
NYTVKFHUEKVQGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8521146.png)





![2-Amino-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B8521182.png)
![Carbamic acid,[2-amino-4-chloro-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8521193.png)

![(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile](/img/structure/B8521205.png)
![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)
